Methoxyethyn-1-amine

Physicochemical Property Lipophilicity Drug Design

Methoxyethyn-1-amine (CAS 926303-85-7, IUPAC: 2-methoxyethynamine) is a small-molecule building block characterized by a primary amine directly attached to a methoxy-substituted terminal alkyne. Its molecular formula is C3H5NO with a molecular weight of 71.08 g/mol, and it features a polar surface area (PSA) of 35.25 Ų and a calculated LogP of 0.21, indicating moderate hydrophilicity.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 926303-85-7
Cat. No. B14164576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyethyn-1-amine
CAS926303-85-7
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESCOC#CN
InChIInChI=1S/C3H5NO/c1-5-3-2-4/h4H2,1H3
InChIKeyFODKWQZYQKYUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyethyn-1-amine CAS 926303-85-7: Core Physicochemical Properties and Procurement Identifiers


Methoxyethyn-1-amine (CAS 926303-85-7, IUPAC: 2-methoxyethynamine) is a small-molecule building block characterized by a primary amine directly attached to a methoxy-substituted terminal alkyne . Its molecular formula is C3H5NO with a molecular weight of 71.08 g/mol, and it features a polar surface area (PSA) of 35.25 Ų and a calculated LogP of 0.21, indicating moderate hydrophilicity . This compound serves as a bifunctional intermediate in organic synthesis, combining amine nucleophilicity with alkyne click chemistry potential.

Why Methoxyethyn-1-amine Cannot Be Replaced by Common Saturated or Unsubstituted Amine Analogs in Synthetic Workflows


Substituting Methoxyethyn-1-amine with its closest structural analogs—such as the saturated 2-methoxyethylamine (CAS 109-85-3) or the unsubstituted propargylamine (CAS 2450-71-7)—introduces significant divergences in physicochemical properties and, critically, in chemical reactivity . While 2-methoxyethylamine lacks the terminal alkyne necessary for bioorthogonal click chemistry [1], propargylamine exhibits a lower molecular weight and PSA, potentially altering solubility and permeability in a biological or materials context . The specific combination of an electron-donating methoxy group with the alkyne in Methoxyethyn-1-amine creates a unique electronic environment that influences both amine basicity and alkyne reactivity, rendering it a non-interchangeable entity in structure-activity relationship (SAR) studies and precision synthesis.

Quantitative Differentiation of Methoxyethyn-1-amine (CAS 926303-85-7) Against Closest Structural Analogs


Lower Lipophilicity (LogP) Compared to Unsubstituted Propargylamine

Methoxyethyn-1-amine demonstrates a calculated LogP of 0.21, which is approximately 25% lower than the LogP of 0.28 observed for propargylamine, its unsubstituted alkynyl-amine analog . This reduction in lipophilicity is attributable to the electron-withdrawing inductive effect of the methoxy group and its capacity for additional hydrogen bonding, as reflected in the higher polar surface area (PSA) of 35.25 Ų for Methoxyethyn-1-amine compared to 26.02 Ų for propargylamine .

Physicochemical Property Lipophilicity Drug Design

Superior Water Solubility Predicted vs. Saturated 2-Methoxyethylamine

Despite having an identical polar surface area (PSA = 35.25 Ų), Methoxyethyn-1-amine (MW = 71.08 g/mol) is predicted to be more water-soluble than its saturated counterpart, 2-methoxyethylamine (MW = 75.11 g/mol), based on its lower molecular weight and slightly lower LogP (0.21 vs. 0.29) . The reduced carbon count and the presence of a polarizable alkyne π-system contribute to a more favorable interaction with aqueous environments.

Solubility Hydrophilicity Formulation

Unique Capability for Copper-Catalyzed Click Chemistry (CuAAC) Absent in Saturated Analogs

Methoxyethyn-1-amine contains a terminal alkyne, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry . This functionality is entirely absent in the saturated analog 2-methoxyethylamine, which lacks the alkyne moiety and cannot participate in such bioorthogonal ligation strategies . While propargylamine also contains a terminal alkyne, Methoxyethyn-1-amine's methoxy substituent can electronically modulate the alkyne's reactivity in cycloadditions, potentially leading to different reaction kinetics or regioselectivity outcomes.

Click Chemistry Bioconjugation Materials Science

Distinct Electronic Effects on Amine Basicity Due to Methoxyalkynyl Group

The methoxyethynyl group in Methoxyethyn-1-amine is expected to exert a unique electronic influence on the adjacent primary amine. Compared to the saturated ethyl chain in 2-methoxyethylamine, the conjugated alkyne system can withdraw electron density via inductive effects, potentially lowering the amine's pKa and nucleophilicity . Conversely, relative to propargylamine, the electron-donating methoxy group may partially offset this withdrawal, resulting in an intermediate basicity profile . While direct experimental pKa data are not publicly available, this class-level inference is based on well-established principles of physical organic chemistry.

Electronic Effects Reactivity Amine Basicity

High-Value Application Scenarios for Methoxyethyn-1-amine Based on Quantified Differentiation


Precision Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methoxyethyn-1-amine serves as a compact, bifunctional linker in bioconjugation strategies. Its terminal alkyne enables highly specific CuAAC reactions with azide-tagged biomolecules (e.g., proteins, nucleic acids), a capability not offered by saturated analogs like 2-methoxyethylamine . The compound's relatively low LogP and moderate PSA, as quantified in Section 3, suggest it will maintain adequate water solubility, facilitating reactions in aqueous buffers common to biological systems. This makes it a valuable tool for constructing antibody-drug conjugates (ADCs), fluorescent probes, or affinity reagents where minimal perturbation of biological activity is required.

Synthesis of Triazole-Containing Pharmacophores and Heterocycles

The alkyne moiety in Methoxyethyn-1-amine is a direct precursor to 1,2,3-triazole rings, a privileged scaffold in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities . The compound's distinct physicochemical profile (LogP = 0.21, PSA = 35.25 Ų) differentiates it from other alkynyl amines like propargylamine (LogP = 0.28, PSA = 26.02 Ų), potentially leading to triazole products with enhanced aqueous solubility and altered membrane permeability . This is particularly relevant in lead optimization programs targeting central nervous system (CNS) disorders or other therapeutic areas where precise control of drug-like properties is essential.

Development of Functional Polymers and Advanced Materials

In polymer chemistry, Methoxyethyn-1-amine can be employed as a functional monomer to introduce pendant amine groups onto polymer backbones via click chemistry . The resulting amine-functionalized polymers can be further derivatized for applications in drug delivery, surface coatings, or catalysis. The compound's lower molecular weight and predicted higher water solubility compared to 2-methoxyethylamine (see Section 3, Evidence Item 2) can simplify polymerization in aqueous media and reduce the need for organic co-solvents, aligning with green chemistry principles and improving process scalability.

Custom Synthesis of Novel Chemical Probes and Tool Compounds

For chemical biology and drug discovery, Methoxyethyn-1-amine offers a unique combination of a primary amine and a methoxy-substituted alkyne. This dual functionality allows for orthogonal derivatization: the amine can be used to attach the compound to a core scaffold (e.g., via amide bond formation), while the alkyne remains available for subsequent click chemistry with a reporter tag (e.g., a fluorophore or biotin) . This 'tagging after synthesis' approach is a powerful strategy for creating molecular probes to study target engagement and cellular localization, and it is a capability not shared by its saturated amine counterparts.

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